4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-1-propyl-1,4-diazepan-2-one
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Overview
Description
4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-1-propyl-1,4-diazepan-2-one is a complex organic compound that features a unique combination of a pyrazole ring, a sulfonyl group, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-1-propyl-1,4-diazepan-2-one typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
The diazepane ring is synthesized separately, often through a reductive amination process involving a ketone and an amine. The final step involves coupling the sulfonylated pyrazole with the diazepane ring under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-1-propyl-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The diazepane ring can be reduced to form different amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-1-propyl-1,4-diazepan-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-1-propyl-1,4-diazepan-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The sulfonyl group can act as a hydrogen bond acceptor, while the diazepane ring can provide structural rigidity and influence the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane derivatives: These compounds share the diazepane ring structure and may have similar biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring, such as 1,5-dimethylpyrazole, can exhibit similar reactivity and applications.
Uniqueness
4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-1-propyl-1,4-diazepan-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a sulfonyl group and a diazepane ring in the same molecule is relatively rare, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-propyl-1,4-diazepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-4-6-16-7-5-8-17(10-13(16)18)21(19,20)12-9-14-15(3)11(12)2/h9H,4-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEDIXKITOQDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN(CC1=O)S(=O)(=O)C2=C(N(N=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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